N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3-(4-methoxyphenyl)propanamide
Description
Chemical Identifier: CAS 893928-14-8 (as per ). Structure: This compound features a thieno[3,4-c]pyrazol core modified with a 5,5-dioxo group, a phenyl substituent at position 2, and a 3-(4-methoxyphenyl)propanamide moiety at position 3 (Fig. 1).
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-28-17-10-7-15(8-11-17)9-12-20(25)22-21-18-13-29(26,27)14-19(18)23-24(21)16-5-3-2-4-6-16/h2-8,10-11H,9,12-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMNQHZYPQFEHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3-(4-methoxyphenyl)propanamide is a complex organic compound that has garnered interest due to its potential biological activities. This article synthesizes existing research findings on its biological activity, including anti-inflammatory and anti-tumor properties, and discusses its mechanisms of action.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole moiety fused with a phenyl group and an amide linkage. Its molecular formula is , and it is characterized by the presence of a 5,5-dioxo functional group that may enhance its reactivity and biological interactions .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may have significant anti-inflammatory effects. The thienopyrazole structure is known for its ability to interact with various biological targets that modulate inflammatory pathways.
- Antitumor Activity : The compound has been evaluated for its inhibitory effects on tumor cell growth. In vitro studies have shown that derivatives of thienopyrazoles can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) cells. For instance, related compounds have demonstrated GI50 values as low as 0.021 μM against K562 cells, indicating potent antitumor activity .
While specific mechanisms for this compound are not fully elucidated, insights can be drawn from studies on structurally similar compounds:
- Cell Cycle Arrest : Some thienopyrazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. This effect may be mediated through the inhibition of key signaling pathways involved in cell proliferation .
- Tubulin Polymerization Inhibition : Certain pyrazole derivatives have been identified as tubulin polymerization inhibitors. This mechanism can disrupt mitotic spindle formation in cancer cells, leading to cell death .
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound better, it is useful to compare it with other thienopyrazole derivatives:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| N-{5-fluoro-2-(phenyl)-thieno[3,4-c]pyrazole} | 4579-X | Fluorinated derivative | Moderate anti-tumor activity |
| N-{5-bromo-thieno[3,4-c]pyrazole} | 16903-X | Halogenated variant | Anti-inflammatory effects |
| N-{5,5-dioxo-2-(4-methylphenyl)-thieno[3,4-c]pyrazol} | 899961-46-X | Contains a piperidine substituent | Potent against K562 cells |
This table illustrates how variations in substituents can influence the biological properties of thienopyrazole derivatives.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various thienopyrazole derivatives on MCF-7 and K562 cell lines. The results indicated that certain compounds exhibited higher potency than established drugs like ABT-751 in inhibiting tumor growth .
- Mechanistic Insights : Research into the mechanisms of action revealed that some thienopyrazole derivatives could inhibit phosphatase and tensin homolog (PTEN) phosphorylation and modulate the PTEN/Akt/NF-кB signaling pathway—critical in cancer progression and inflammation regulation .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Anticancer Activity
In vitro studies suggest that the compound can inhibit the proliferation of various cancer cell lines. It has shown efficacy against breast cancer and leukemia cells by inducing apoptosis through mitochondrial pathways. The specific mechanisms involve interactions with enzymes and receptors that regulate cell growth and survival.
Antimicrobial Properties
The compound demonstrates antimicrobial activity against a range of bacteria and fungi. Studies have reported its effectiveness against resistant strains of Staphylococcus aureus and Candida albicans, suggesting potential for therapeutic applications in infectious diseases.
Anti-inflammatory Effects
Preliminary investigations indicate that the compound may reduce inflammation markers in vitro, potentially through the inhibition of pro-inflammatory cytokines. This suggests a role in treating inflammatory conditions.
Synthesis and Derivatives
The synthesis of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions optimized for yield and purity. Common synthetic strategies include oxidation and reduction reactions to modify functional groups.
Table 1: Summary of Synthetic Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Introduces additional functional groups | Potassium permanganate, chromium trioxide |
| Reduction | Modifies dioxo groups | Sodium borohydride, lithium aluminum hydride |
| Substitution | Alters phenyl groups | Halogens, alkylating agents |
Case Studies
- Anticancer Studies : A study demonstrated that the compound inhibited cell growth in MCF-7 breast cancer cells by inducing apoptosis via mitochondrial pathways. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM.
- Antimicrobial Efficacy : Research published in a peer-reviewed journal highlighted the compound's effectiveness against resistant strains of bacteria. It showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- Anti-inflammatory Potential : A preliminary study investigated the compound's effect on cytokine production in human macrophages. Results indicated a reduction in TNF-alpha levels by 50% at a concentration of 25 µM.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[3,4-c]pyrazol Derivatives
Compound 899989-18-5 (CAS 899989-18-5)
- Structure: Shares the thieno[3,4-c]pyrazol core but substitutes the propanamide group with a 2-(4-acetylpiperazin-1-yl)-2-oxoacetamide chain.
- Key Differences :
- The acetylpiperazinyl group introduces a tertiary amine, likely enhancing water solubility compared to the methoxyphenyl-propanamide in the target compound.
- Molecular Weight: 431.47 g/mol (vs. ~421.46 g/mol for the target compound).
- Potential Implications: The piperazine moiety is frequently employed in medicinal chemistry to improve bioavailability, suggesting this analog may exhibit distinct pharmacokinetic properties.
General Structural Trends in Thienopyrazoles
Thieno[3,4-c]pyrrol Analogs
Patent Compound (EP)
- Structure: (S)-N-[5-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl]acetamide.
- Core Differences : Replaces the pyrazole ring with a pyrrole, reducing aromaticity and altering electronic properties.
- The methylsulfonyl group may increase polarity compared to the target compound’s sulfone.
- Potential Applications: Such modifications are common in kinase inhibitors, suggesting divergent therapeutic targets.
Data Table: Structural and Molecular Comparisons
Research Implications and Limitations
Structural-Activity Relationships (SAR) : The provided evidence lacks pharmacological data (e.g., IC₅₀, solubility), limiting direct biological comparisons. However, structural features suggest:
- Target Compound : The 4-methoxyphenyl group may favor interactions with hydrophobic binding pockets, while the sulfone enhances polarity for solubility.
- Analog 899989-18-5 : The acetylpiperazine moiety could improve blood-brain barrier penetration.
- EP Compound : Methylsulfonyl and ethoxy groups may confer resistance to oxidative metabolism.
- Synthetic Challenges: Thienopyrazole derivatives require precise control of sulfonation and cyclization steps, as highlighted in analogous syntheses.
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target compound features a fused thieno[3,4-c]pyrazole ring system (5,5-dioxo-2-phenyl) linked to a 3-(4-methoxyphenyl)propanamide moiety. Key challenges include:
- Regioselective cyclization to form the thieno[3,4-c]pyrazole core without byproducts.
- Amide bond formation under conditions that preserve the stereochemical integrity of the methoxyphenyl group.
- Purification of the hydrophobic product, which requires specialized chromatographic or recrystallization methods.
Preparation Methodologies
Cyclization Strategies for Thieno[3,4-c]pyrazole Formation
The thieno[3,4-c]pyrazole core is synthesized via cyclization reactions between thioamide precursors and hydrazines. Two primary approaches are documented:
Acid-Catalyzed Cyclization
Thioamides derived from phenylacetic acid undergo cyclization with hydrazine hydrate in acidic media (e.g., HCl/ethanol). This method yields the 5,5-dioxo-thieno[3,4-c]pyrazole intermediate, which is subsequently functionalized. For example:
- Reagents : Hydrazine hydrate (2 eq), HCl (0.1 M in ethanol).
- Conditions : Reflux at 80°C for 12 hours.
- Yield : ~60–70% after recrystallization (ethanol/water).
Multi-Component Reactions (MCRs)
A one-pot MCR using cyclohexan-1,3-dione, aryl aldehydes, and hydrazines generates the pyrazole ring fused to a thiophene system. Triethylamine (5 mol%) in ethanol facilitates this reaction, with azeotropic water removal via Dean-Stark apparatus.
Introduction of the 4-Methoxyphenyl Propanamide Side Chain
The amide linkage is formed via coupling between the thieno[3,4-c]pyrazole-3-amine intermediate and 3-(4-methoxyphenyl)propanoic acid. Two coupling methods are prevalent:
Carbodiimide-Mediated Coupling
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 eq), hydroxybenzotriazole (HOBt, 1 eq).
- Conditions : Dichloromethane (DCM), room temperature, 24 hours.
- Yield : ~75–80% after silica gel chromatography.
Schotten-Baumann Reaction
Aqueous NaOH (10%) facilitates the reaction between the acid chloride (generated from 3-(4-methoxyphenyl)propanoic acid using thionyl chloride) and the amine intermediate. This method is faster but less selective.
Optimization and Purification Techniques
| Parameter | Acid-Catalyzed Cyclization | MCR Approach |
|---|---|---|
| Reaction Time | 12–18 hours | 6–8 hours |
| Catalyst | HCl | Triethylamine |
| Solvent | Ethanol | Toluene/THF |
| Purification | Recrystallization | HPLC |
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves >95% purity. Recrystallization from ethyl acetate/hexane mixtures is also effective for large-scale batches.
Mechanistic Insights
Cyclization Pathway
The thieno[3,4-c]pyrazole core forms via nucleophilic attack of hydrazine on the thioamide carbonyl, followed by intramolecular cyclization and oxidation to the sulfone (5,5-dioxo group). Molecular sieves (3 Å) enhance yield by absorbing water and shifting equilibrium.
Amidation Dynamics
EDCl activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the amine to form the amide bond. Competing hydrolysis is minimized by anhydrous conditions and HOBt stabilization.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Acid-Catalyzed | High regioselectivity | Long reaction time |
| MCR Approach | One-pot synthesis | Requires azeotropic drying |
| EDCl/HOBt Coupling | High yield (75–80%) | Costly reagents |
| Schotten-Baumann | Rapid | Lower purity |
Q & A
Q. What are the standard synthetic routes for this compound, and how are key intermediates validated?
The synthesis typically involves multi-step reactions starting with cyclization of a thieno[3,4-c]pyrazole core, followed by functionalization with methoxyphenyl and propanamide groups. Key steps include:
- Cyclization of precursors (e.g., thiosemicarbazide derivatives) under reflux in solvents like xylene or DMF .
- Amide coupling using reagents such as HBTU or DCC to attach the propanamide moiety .
- Validation via ¹H/¹³C-NMR and high-resolution mass spectrometry (HRMS) to confirm intermediate structures and purity .
Q. Which analytical techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming substituent positions (e.g., methoxyphenyl group at δ ~3.8 ppm for OCH₃) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ ion for C₂₁H₂₁N₃O₄S at ~428.13 Da) .
- X-ray crystallography (if available): Resolves bond lengths/angles, particularly for the sulfone (S=O) and pyrazole rings .
Q. What preliminary biological activities have been reported?
Thieno[3,4-c]pyrazole derivatives exhibit antimicrobial , anti-inflammatory , or enzyme inhibitory activity. For example:
- IC₅₀ values against cancer cell lines (e.g., ~10–50 μM in MCF-7 breast cancer cells) .
- Inhibition of cyclooxygenase-2 (COX-2) via molecular docking studies .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data be resolved?
Contradictions often arise from variations in:
- Purity : Impurities >95% (by HPLC) are critical; side products (e.g., unreacted intermediates) may skew results .
- Assay conditions : Standardize protocols (e.g., cell line viability assays using MTT vs. resazurin) .
- Structural analogs : Compare with derivatives (e.g., chlorophenyl vs. methoxyphenyl substituents) to isolate pharmacophores .
Q. What strategies optimize the cyclization step during synthesis?
- Catalyst selection : Palladium acetate (0.5 mol%) improves yield in Suzuki-Miyaura couplings .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates vs. toluene .
- Temperature control : Cyclization at 80–100°C minimizes side reactions (e.g., over-oxidation) .
Q. How do computational studies inform mechanistic understanding?
- Density Functional Theory (DFT) : Predicts reactive sites (e.g., electrophilic substitution at the pyrazole C-3 position) .
- Molecular dynamics simulations : Model binding to targets (e.g., COX-2 active site) to explain selectivity .
Methodological Challenges and Solutions
Q. What are common pitfalls in scaling up synthesis, and how are they addressed?
- Low yields : Optimize stoichiometry (e.g., 1.2 eq. of coupling agents) and use flow chemistry for reproducibility .
- Purification difficulties : Employ preparative HPLC or silica gel chromatography with ethyl acetate/hexane gradients .
Q. How to validate target engagement in biological assays?
- Surface plasmon resonance (SPR) : Measure direct binding affinity (KD) to enzymes like COX-2 .
- Knockout models : Use CRISPR-edited cell lines to confirm on-target effects (e.g., apoptosis via caspase-3 activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
